1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone
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Overview
Description
1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by nitration to introduce the nitro group. The piperazine moiety is then attached via nucleophilic substitution reactions. The final step involves the coupling of the diphenylethanone group under specific conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ advanced purification techniques, such as chromatography and crystallization, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine moiety .
Scientific Research Applications
1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-nitrophenylpiperazine: Shares the nitrophenyl and piperazine moieties.
2,2-diphenylethanone: The diphenylethanone group is a common structural motif in organic chemistry.
Uniqueness
1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H29N5O3 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
1-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C29H29N5O3/c1-21-19-22(2)33(30-21)27-20-25(13-14-26(27)34(36)37)31-15-17-32(18-16-31)29(35)28(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-14,19-20,28H,15-18H2,1-2H3 |
InChI Key |
SDNNOQDZPFGVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])C |
Origin of Product |
United States |
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